7-Methyl-1,3-benzothiazol-6-amine

Descripción general

Descripción

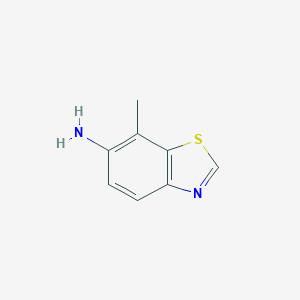

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiazole ring, with a methyl group at the 7th position and an amine group at the 6th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is typically carried out in an ethanol solvent with a piperidine catalyst . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.

Aplicaciones Científicas De Investigación

7-Methyl-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 7-Methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial enzymes and disrupts their function, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: Lacks the methyl group at the 7th position.

6-Methyl-1,3-benzothiazol-2-amine: Has the methyl group at the 6th position instead of the 7th.

7-Ethyl-1,3-benzothiazol-6-amine: Contains an ethyl group instead of a methyl group at the 7th position.

Uniqueness

7-Methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7th position and the amine group at the 6th position can enhance its interaction with biological targets and improve its pharmacological properties.

Actividad Biológica

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzene ring fused to a thiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C_8H_8N_2S

- Molecular Weight : 164.23 g/mol

- Structure : The presence of a methyl group at the 7th position and an amine group at the 6th position enhances its interaction with biological targets, contributing to its pharmacological properties.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown low minimum inhibitory concentration (MIC) values, indicating strong activity against this pathogen. The compound's mechanism of action involves the inhibition of specific bacterial enzymes essential for cell wall synthesis, particularly targeting the DprE1 protein .

Table 1: Antibacterial Activity against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| This compound | <0.5 |

| Isoniazid (INH) | 0.1 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungal strains and shown promising results, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Recent studies have also evaluated the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through activation of procaspase-3, leading to cell death .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 | 10.5 |

| MCF-7 | 12.0 | |

| PAC-1 | U937 | 5.2 |

| MCF-7 | 6.6 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. In antibacterial applications, it disrupts bacterial enzyme function, while in anticancer applications, it activates apoptotic pathways through caspase activation . Docking studies have indicated that this compound binds effectively to DprE1 and other relevant proteins involved in cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of benzothiazole compounds based on the structure of this compound:

- Study on Anti-tubercular Activity : A series of derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed varying degrees of selectivity and bioavailability with some derivatives exhibiting better efficacy than traditional treatments like Isoniazid .

- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives of benzothiazole could induce apoptosis in cancer cells more effectively than others. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole core significantly influenced anticancer activity .

Propiedades

IUPAC Name |

7-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHUUYNKQVJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619245 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196205-20-6 | |

| Record name | 7-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.